2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a 1,2,4-triazole moiety and at position 2 with a dimethylsulfamoyl ethylamino group. The dimethylsulfamoyl group may enhance metabolic stability and binding affinity to sulfonamide-sensitive targets, such as carbonic anhydrases or bacterial dihydropteroate synthases .
Properties
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-6-oxo-3-(1,2,4-triazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O3S/c1-15(2)21(19,20)13-5-6-16-10(18)4-3-9(14-16)17-8-11-7-12-17/h3-4,7-8,13H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPEFTYELJAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Dihydropyridazinone Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.
Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
To contextualize the compound’s properties, we compare it with structurally similar derivatives reported in the literature.
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure: The dihydropyridazinone core in the target compound is distinct from quinazoline derivatives (e.g., 6g in Table 1) but shares similarities with other dihydropyridazinones (e.g., ). Dihydropyridazinones are less explored than quinolines or pyrimidines but offer conformational rigidity for target binding .
Substituent Effects: The 1,2,4-triazole at position 6 is critical for hydrogen bonding and π-π interactions, as seen in antimicrobial quinazoline analogs . Replacing triazole with imidazole (as in ) may alter electronic properties and reduce activity. The dimethylsulfamoyl ethylamino group at position 2 introduces sulfonamide-like functionality, which is absent in phenyl-substituted analogs (e.g., ). This group could enhance solubility and mimic sulfa drugs’ mechanisms .
Biological Activity
The compound 2-{2-[(dimethylsulfamoyl)amino]ethyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.39 g/mol. The structure features a triazole ring , which is known for its diverse pharmacological properties.
Research indicates that compounds containing the triazole moiety exhibit various biological activities, including:
- Anticancer Activity : Triazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. They may exert this effect through mechanisms such as inducing apoptosis and inhibiting angiogenesis.
- Cardiovascular Effects : Some sulfonamide derivatives can influence cardiovascular function by acting as inhibitors of carbonic anhydrase and endothelin receptor antagonists, which may help in conditions like pulmonary hypertension.
Anticancer Activity
A study evaluating the biological activity of similar triazole derivatives demonstrated significant antiproliferative effects against several cancer cell lines. The 3-amino-1,2,4-triazole core was particularly effective in inhibiting cell proliferation and inducing apoptosis in these models .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 8 | Antiangiogenesis |
| Compound C | HeLa (Cervical) | 12 | Cell cycle arrest |
Cardiovascular Effects
Research has suggested that certain sulfonamide derivatives can modulate cardiovascular responses by interacting with calcium channels and influencing perfusion pressure in isolated heart models . This highlights the potential for the compound to be developed for cardiovascular therapeutic applications.
Case Studies
- Case Study on Cancer Cell Lines : In a controlled study involving various cancer cell lines, derivatives similar to our compound were tested for their ability to inhibit cell growth. Results indicated that modifications to the triazole structure significantly enhanced anticancer efficacy.
- Cardiovascular Study : Another investigation focused on the effects of a related sulfonamide on cardiac function in rat models. The study concluded that the compound could reduce vascular resistance and improve cardiac output, suggesting a beneficial role in treating heart failure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
